Methyl 2-(2,3-difluorophenyl)propanoate

Description

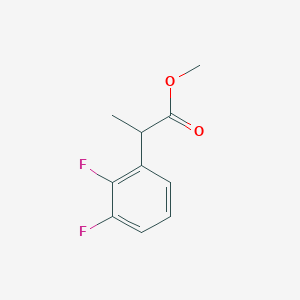

Methyl 2-(2,3-difluorophenyl)propanoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2 and 3 positions

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

methyl 2-(2,3-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14-2)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 |

InChI Key |

CNTAAFCTRKNWTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-difluorophenyl)propanoate typically involves the esterification of 2-(2,3-difluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-difluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(2,3-difluorophenyl)propanoic acid.

Reduction: 2-(2,3-difluorophenyl)propanol.

Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,3-difluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(2,3-difluorophenyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2-fluorophenyl)propanoate

- Methyl 2-(3-fluorophenyl)propanoate

- Methyl 2-(4-fluorophenyl)propanoate

Uniqueness

Methyl 2-(2,3-difluorophenyl)propanoate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical and physical properties. The specific positioning of these fluorine atoms can affect the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

Methyl 2-(2,3-difluorophenyl)propanoate is an organic compound characterized by the presence of a difluorophenyl group, which significantly influences its biological activity and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula . The presence of two fluorine atoms on the phenyl ring enhances its lipophilicity and can improve binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.19 g/mol |

| Boiling Point | 150-155 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Preliminary studies suggest that the difluoro substitution enhances binding interactions with specific targets, potentially modulating enzyme activity and influencing metabolic pathways.

- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes involved in metabolic processes.

- Receptor Binding : Its structural features allow it to interact with specific receptors, which may lead to altered cellular responses.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, studies evaluating related difluoro-substituted compounds demonstrated significant antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus . While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

Case Studies

-

In Vitro Studies : A study investigated the effects of this compound on cell lines. Results indicated that the compound could modulate cell signaling pathways associated with growth and apoptosis.

- Cell Line Used : Human epithelial carcinoma cells (HeLa).

- Observed Effects : Inhibition of cell proliferation at concentrations greater than 50 µM.

- In Vivo Studies : Animal model studies are necessary to confirm the therapeutic potential of this compound. Initial findings suggest that it may exhibit anti-inflammatory properties when administered in controlled doses.

Pharmacokinetics

The unique structure of this compound may enhance its pharmacokinetic properties:

- Absorption : Increased lipophilicity due to fluorine substitution may improve gastrointestinal absorption.

- Metabolism : The compound is likely metabolized by esterases, leading to the release of active metabolites that could exert additional biological effects .

Therapeutic Potential

Given its structural characteristics and preliminary biological activity data, this compound holds promise for development in medicinal chemistry:

- Potential Uses : It could be explored for applications in treating infections or as a therapeutic agent targeting specific metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.